Doxacurium

Overview

Description

Doxacurium chloride is a non-depolarizing neuromuscular blocking agent used primarily as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures. It is a long-acting skeletal muscle relaxant that binds competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine and resulting in a block of neuromuscular transmission .

Preparation Methods

Doxacurium chloride is synthesized through a series of chemical reactions involving isoquinoline derivatives. The synthesis typically involves the following steps:

Formation of Isoquinoline Derivatives: Isoquinoline derivatives are synthesized using methods such as the Pictet-Spengler reaction, which involves the cyclization of beta-arylethylamine with carbonyl compounds in the presence of hydrogen chloride.

Industrial production methods for this compound chloride involve optimizing these synthetic routes to achieve high yields and purity, often using advanced catalytic processes and controlled reaction conditions.

Chemical Reactions Analysis

Doxacurium chloride undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups on the aromatic rings.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.

Substitution: Substitution reactions can take place at the aromatic rings, where methoxy groups can be replaced by other substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

Doxacurium has several applications across various fields, including:

Clinical Pharmacology

- Neuromuscular Blocking Studies : this compound is utilized in clinical trials to evaluate its neuromuscular blocking effects compared to other agents like pancuronium. Studies have shown that this compound provides a more rapid recovery profile, making it advantageous in intensive care settings where prolonged neuromuscular blockade is necessary .

- Dose-Response Relationships : Research indicates that the effective dose (ED95) for this compound is approximately 30 micrograms/kg, with recovery times significantly shorter than those observed with pancuronium .

Anesthesia

- Surgical Procedures : this compound is commonly employed as an adjunct to general anesthesia, allowing for controlled muscle relaxation during surgeries. Its long duration of action and minimal cardiovascular effects are beneficial in maintaining stable hemodynamics during procedures .

- Pediatric Anesthesia : Studies have demonstrated its efficacy and safety in pediatric populations, showing similar neuromuscular blocking effects as in adults .

Pharmacokinetics and Pharmacodynamics

- Research has focused on the pharmacokinetic properties of this compound, revealing dual elimination pathways through renal and hepatobiliary routes. This characteristic is crucial for understanding its dosing regimens and potential interactions with other medications .

Research on Neuromuscular Transmission

- This compound serves as a model compound for studying neuromuscular transmission mechanisms and receptor pharmacology, contributing to the development of new neuromuscular blockers and anesthetic agents .

Case Study 1: Efficacy in Intensive Care

A randomized controlled trial assessed the use of this compound in critically ill patients requiring mechanical ventilation for over 24 hours. Results indicated that this compound provided stable neuromuscular blockade without significant cardiovascular side effects, demonstrating its utility in an intensive care setting .

Case Study 2: Comparative Study with Pancuronium

In a multicenter study comparing this compound with pancuronium, it was found that this compound had a faster onset and recovery time. The study involved critically ill patients who received either drug via intermittent bolus; findings showed that this compound resulted in fewer adverse cardiovascular events compared to pancuronium, highlighting its safety profile .

Data Table: Comparison of this compound and Pancuronium

| Parameter | This compound | Pancuronium |

|---|---|---|

| ED95 (micrograms/kg) | 30 | 100 |

| Recovery Time to 5% Twitch Height | 59.2 ± 4.1 min | 81.7 ± 10.3 min |

| Cardiovascular Effects | No significant changes | Increased heart rate |

| Duration of Action | Long-acting | Long-acting |

| Clinical Use | Surgical procedures | Surgical procedures |

Mechanism of Action

Doxacurium chloride exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in a block of neuromuscular transmission, leading to skeletal muscle relaxation. The action of this compound is antagonized by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction and reverse the blockade .

Comparison with Similar Compounds

Doxacurium chloride is compared with other non-depolarizing neuromuscular blocking agents, such as pancuronium and metocurine. While this compound is approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine, it has a longer duration of action . Unlike pancuronium, this compound does not have significant cardiovascular side effects, making it a preferred agent for use in high-risk patient groups .

Similar compounds include:

- Pancuronium

- Metocurine

- Rocuronium

- Vecuronium

Each of these compounds has unique properties and clinical applications, but this compound’s long duration of action and minimal cardiovascular effects make it particularly useful in certain clinical settings .

Biological Activity

Doxacurium chloride, a long-acting nondepolarizing neuromuscular blocking agent, is primarily used to facilitate muscle relaxation during surgical procedures and mechanical ventilation. Its unique pharmacological profile, characterized by minimal cardiovascular effects and a readily reversible neuromuscular blockade, positions it as a valuable alternative to other neuromuscular blockers.

This compound acts by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This antagonism prevents acetylcholine from triggering muscle contraction, leading to muscle relaxation. The neuromuscular block induced by this compound can be reversed using anticholinesterase agents such as neostigmine, which increase acetylcholine levels at the motor end-plate, thereby overcoming the competitive blockade .

Pharmacokinetics and Pharmacodynamics

This compound exhibits a half-life of approximately 99 minutes in healthy adults, with a volume of distribution ranging from 0.11 to 0.55 L/kg depending on patient condition (e.g., healthy vs. transplant patients) . The effective dose for 95% twitch inhibition (ED95) is around 30 micrograms/kg, and its potency is about 2.5 to 3 times greater than pancuronium and 10 to 12 times that of metocurine .

Key Pharmacokinetic Parameters

| Parameter | Healthy Young Adults | Kidney Transplant Patients | Liver Transplant Patients |

|---|---|---|---|

| Volume of Distribution (L/kg) | 0.11 - 0.43 | 0.17 - 0.55 | 0.17 - 0.35 |

| Half-life (minutes) | 99 | Prolonged | Prolonged |

| Protein Binding | ~30% | ~30% | ~30% |

Effectiveness and Safety

A multicenter study compared this compound with pancuronium in critically ill patients requiring prolonged neuromuscular blockade for over 24 hours. Results indicated that this compound was well tolerated, with no significant increase in heart rate or adverse cardiovascular effects, contrasting with pancuronium, which showed tachycardia in some cases . The recovery time from this compound was significantly shorter (138 ± 46 minutes) compared to pancuronium (279 ± 229 minutes), suggesting a more favorable recovery profile for this compound .

Case Study: this compound in ICU Settings

In a clinical trial involving patients in an intensive care unit (ICU), this compound was administered via continuous infusion to maintain stable neuromuscular blockade in patients with traumatic brain injury. This approach demonstrated effective control over neuromuscular function without significant impacts on heart rate or blood pressure .

Comparative Efficacy

This compound's efficacy can be compared with other neuromuscular blockers such as pancuronium and metocurine based on various parameters:

| Neuromuscular Blocker | ED95 (micrograms/kg) | Duration of Action (minutes) | Cardiovascular Effects |

|---|---|---|---|

| This compound | 30 | ~60-90 | None |

| Pancuronium | ~100 | ~120-180 | Tachycardia |

| Metocurine | ~300 | ~60-90 | Moderate effects |

Properties

Key on ui mechanism of action |

Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing). This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine. |

|---|---|

CAS No. |

106791-39-3 |

Molecular Formula |

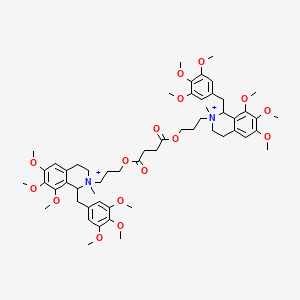

C56H78N2O16+2 |

Molecular Weight |

1035.2 g/mol |

IUPAC Name |

bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate |

InChI |

InChI=1S/C56H78N2O16/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6/h29-34,39-40H,15-28H2,1-14H3/q+2 |

InChI Key |

GBLRQXKSCRCLBZ-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |

Key on ui other cas no. |

106819-53-8 |

physical_description |

Solid |

solubility |

9.02e-05 g/L |

Synonyms |

2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.